molecular formula C11H9N3O B13139715 6-Amino-[3,3'-bipyridine]-4-carbaldehyde

6-Amino-[3,3'-bipyridine]-4-carbaldehyde

Katalognummer: B13139715
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: SLWYNWHIYJPHJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-[3,3’-bipyridine]-4-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields high amounts of the desired bipyridine derivative.

Industrial Production Methods

Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are preferred due to their efficiency and scalability, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-[3,3’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde are typically carried out under controlled conditions to ensure high yields and selectivity. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions are often conducted in anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde can yield carboxylic acids, while reduction can produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 6-Amino-[3,3’-bipyridine]-4-carbaldehyde involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various chemical and biological effects. For example, in biological systems, it can chelate metal ions, affecting enzymatic activities and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-[3,3’-bipyridine]-4-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and coordination properties. This makes it particularly valuable in applications requiring selective metal ion binding and fluorescence properties .

Eigenschaften

Molekularformel

C11H9N3O

Molekulargewicht

199.21 g/mol

IUPAC-Name

2-amino-5-pyridin-3-ylpyridine-4-carbaldehyde

InChI

InChI=1S/C11H9N3O/c12-11-4-9(7-15)10(6-14-11)8-2-1-3-13-5-8/h1-7H,(H2,12,14)

InChI-Schlüssel

SLWYNWHIYJPHJS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2C=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.